molecular formula C19H17ClN2O4 B1662796 Quizalofop-p-ethyl CAS No. 100646-51-3

Quizalofop-p-ethyl

Cat. No. B1662796
CAS RN: 100646-51-3
M. Wt: 372.8 g/mol
InChI Key: OSUHJPCHFDQAIT-GFCCVEGCSA-N
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Description

Quizalofop-p-ethyl is a selective systemic herbicide used for post-emergent control of annual and perennial grass weeds in a variety of crops . It is known by other names such as Propanoic acid, 2- [4- [ (6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester, (2R)-; ethyl ®-2- [4- (6-chloroquinoxalin-2-yloxy)phenoxy]propionate .


Synthesis Analysis

This compound is determined by gas chromatography using FID detector and di-n-octyl phthalate as an internal standard . This compound (R-enantiomer) is separated from the s-enantiomer and is determined by normal phase HPLC on a chiral column using a UV detector at 237 nm and external standardization .


Molecular Structure Analysis

This compound has a molecular formula of C19H17ClN2O4 . It contains a total of 45 bonds, including 28 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 1 double bond, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

This compound is hydrolyzed in plants to Quizalofop-P, the acid form of this compound . A method for the determination of this compound and its two metabolites quizalofop-p and 3-OH-quizalofop-acid in soil using LC-MS/MS has been developed .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.802 . It is stable with a melting point of 76.1~77.1 °C . Its solubility in water is 6.1×10-4 g/l at 20 °C, pH 5.0-7.0 .

Mechanism of Action

Target of Action

Quizalofop-p-ethyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development .

Mode of Action

This compound is a systemic herbicide that is absorbed through the treated foliage and translocated throughout the plant via the xylem and phloem . It reaches the meristem tissue within 24 hours of application and inhibits the ACCase enzyme, thereby stopping the growth of weeds . The active form of this compound, known as Quizalofop-P, is the result of hydrolysis of this compound in the plant .

Biochemical Pathways

The inhibition of ACCase by Quizalofop-P disrupts the fatty acid synthesis pathway . This blocks the production of phospholipids, which are essential components of cell membranes . As a result, the normal functioning of the cells is disrupted, leading to the cessation of growth in the affected plants .

Pharmacokinetics

This compound is moderately persistent in soils, with a reported half-life of 60 days . It may be more rapidly broken down in soil with high microbial activity . It is moderately to strongly sorbed to soils, indicating very low soil mobility . The residues of this compound were found only up to 1 day after application, suggesting its rapid conversion to active acid metabolites .

Result of Action

The inhibition of ACCase by Quizalofop-P leads to the cessation of growth in the affected plants . Young and actively growing tissues are affected first . Leaf chlorosis (yellowing) and eventually necrosis (death of tissue) develop 1-3 weeks after application . This results in the stunting and eventual death of the weeds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is absorbed and transported throughout the plant via the roots and leaf surface . Problems with environmental contamination can arise as a result of the widespread use of various herbicides on crops . This compound selectively controls only grass weeds from other plants, which can help minimize its environmental impact .

Safety and Hazards

Quizalofop-p-ethyl is harmful if swallowed and in contact with skin . It may cause long-lasting harmful effects to aquatic life . It is not a skin or eye irritant, nor does it show any sensitization potential .

Future Directions

Health Canada’s Pest Management Regulatory Agency (PMRA) has proposed that products containing quizalofop-p-ethyl are acceptable for continued registration in Canada, provided that the proposed risk mitigation measures are in place . The agency concluded that consuming residues resulting from use according to approved label directions is not a health concern .

properties

IUPAC Name

ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHJPCHFDQAIT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034857
Record name Quizalofop-p-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100646-51-3
Record name Quizalofop-P-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100646-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop-P-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100646513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizalofop-p-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUIZALOFOP-P-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4923B12R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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